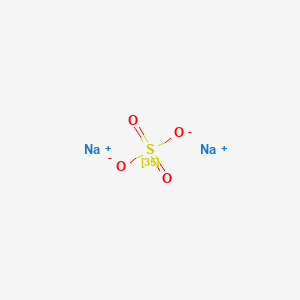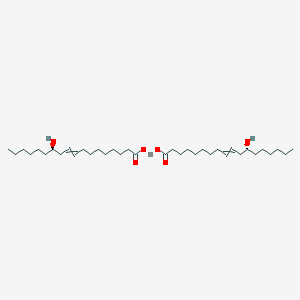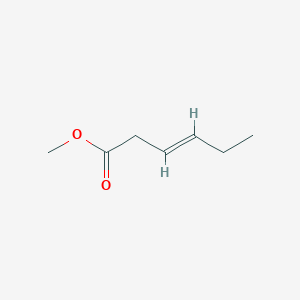
Sodium sulfate S-35
Übersicht
Beschreibung
Sodium sulfate S-35 is an inorganic compound with the molecular formula Na2O4S . It is also known as disodium sulfate-35S . The compound is a sodium salt form of sulfuric acid and disassociates in water to provide sodium ions and sulfate ions .
Molecular Structure Analysis
The molecular structure of this compound consists of two sodium ions (Na+) and one sulfate ion (SO4^2-) . The sulfate ion is composed of one sulfur atom surrounded by four oxygen atoms in a tetrahedral arrangement . The compound has a molecular weight of 144.946 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 144.946 g/mol . It has no hydrogen bond donors, four hydrogen bond acceptors, and no rotatable bonds . Its exact mass is 144.9282294 g/mol . The compound has a topological polar surface area of 88.6 Ų and a complexity of 62.2 .Wissenschaftliche Forschungsanwendungen
Cysteine Synthesis in Hens : Sodium sulfate S-35 is used for cysteine synthesis in hens, with the S-35 label detected in hen's eggs, indicating its incorporation into biological systems (Lagodiuk et al., 1984).
Sulfate Metabolism in Rats : Studies have shown distinct patterns in sulfate metabolism across different ages in rats, with S35-labelled sodium sulfate indicating varied sulfur-35 concentrations in rat sera (Dziewiatkowski, 1954).
Radiosulfur Distribution : Radiosulfur from S-35-labeled sodium sulfate has been studied for its distribution in human and rat tissues, particularly in structures containing sulfated mucopolysaccharides (Denko & Priest, 1957).
Cryopreserved Corneal Grafts : Research on the incorporation of this compound by cryopreserved corneal grafts in vivo showed varying levels of isotope incorporation, providing insights into corneal graft healing (Polack & McEntyre, 1969).
Sulfur Amino Acid Synthesis in Ruminants : this compound has been used to study the synthesis of sulfur amino acids like cystine and methionine in ruminants, showing its utility in understanding metabolic pathways (Block, Stekol & Loosli, 1951).
Axonal Transport in Goldfish : This compound has been used to demonstrate the axonal flow of sulfated mucopolysaccharides in goldfish, showing its role in neural processes (Elam, Goldberg, Radin & Agranoff, 1970).
Cholesterol Sulfate Studies : this compound has also been used in studies on the incorporation of sulfate into cholesterol sulfate in humans, indicating its metabolic activity in various tissues and fluids (Moser, Moser & Orr, 1966).
Wirkmechanismus
Safety and Hazards
Sodium sulfate S-35, like other sodium sulfate compounds, should be handled with care. It can cause irritation to the eyes and respiratory tract if not handled with caution . Ingestion of large amounts may also lead to gastrointestinal issues . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .
Zukünftige Richtungen
While specific future directions for Sodium sulfate S-35 are not detailed in the retrieved sources, research on organosulfates, which include organic sulfate esters like this compound, is a burgeoning area in biology . Future research needs include combined field, laboratory, and modeling studies to reduce uncertainties in estimates of organosulfate concentrations and their implications on atmospheric physicochemical processes .
Eigenschaften
InChI |
InChI=1S/2Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2/i;;5+3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZURENOXWZQFD-ZCTIQAIZSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[O-][35S](=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162103 | |
| Record name | Sodium sulfate S 35 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.946 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14262-80-7 | |
| Record name | Sodium sulfate S 35 [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014262807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium sulfate S 35 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM SULFATE S-35 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25N70TRY6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)











